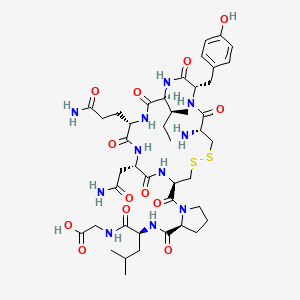

Oxytocin free acid

Description

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBCSRNZYJJWNB-DSZYJQQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N11O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Oxytocin Free Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and in lactation. Its analogue, oxytocin free acid (also known as 9-deamido-oxytocin), where the C-terminal glycinamide is replaced by a glycine, serves as an important molecule for understanding the structure-activity relationships of the oxytocin receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the oxytocin receptor, the subsequent signaling cascades, and the resulting physiological responses. This document synthesizes available data on its binding affinity and potency, outlines key experimental protocols for its study, and presents visual representations of its signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Oxytocin is a peptide hormone and neurotransmitter synthesized in the hypothalamus and released from the posterior pituitary. Its diverse functions are mediated through the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The C-terminal amide group of oxytocin has been a subject of extensive research to elucidate its role in receptor binding and activation. This compound, which lacks this amide group, provides a valuable tool for these investigations. Understanding the subtle yet significant differences in the mechanism of action between oxytocin and its free acid analogue is critical for the design of novel and more selective OTR-targeting therapeutics.

Receptor Binding and Affinity

The initial step in the mechanism of action of this compound is its binding to the oxytocin receptor. While direct comparative quantitative data for this compound is limited in publicly available literature, studies on related analogues suggest that the C-terminal modification can influence binding affinity.

Table 1: Comparative Binding Affinities (Ki) at the Oxytocin Receptor

| Compound | Ki (nM) | Species/Tissue | Reference |

| Oxytocin | 0.75 ± 0.08 | Human Myometrial Cells | [1] |

| Oxytocin | 4.28 | Male Syrian Hamster Brains | [2] |

| This compound (9-deamido-oxytocin) | Data not available |

Note: The absence of direct comparative Ki values for this compound in the same experimental system as oxytocin highlights a gap in the current literature.

Signaling Pathways

Upon binding to the oxytocin receptor, this compound is expected to activate the same primary signaling pathway as oxytocin, which is the Gq/11-phospholipase C (PLC) pathway. This activation initiates a cascade of intracellular events culminating in a physiological response.

Gq/11 Protein Coupling and Phospholipase C Activation

The oxytocin receptor is predominantly coupled to the Gq/11 family of G proteins. Ligand binding induces a conformational change in the receptor, leading to the activation of Gq/11. The activated α-subunit of Gq/11 then stimulates phospholipase C (PLC), a membrane-bound enzyme. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

Inositol 1,4,5-trisphosphate (IP3) diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i). Diacylglycerol (DAG) remains in the plasma membrane and, in conjunction with the elevated [Ca2+]i, activates protein kinase C (PKC).

Physiological Effects and Potency

The primary physiological effect of oxytocin and its analogues is the contraction of smooth muscle, particularly in the uterus and mammary glands. The potency of this compound in eliciting these responses is a key parameter for its characterization.

Table 2: Comparative Potency (EC50) in Functional Assays

| Assay | Compound | EC50 (nM) | Species/Tissue | Reference |

| Calcium Mobilization | Oxytocin | 1 | Human Myometrial Cells | [1] |

| This compound (9-deamido-oxytocin) | Data not available | |||

| Uterine Contraction | Oxytocin | 2.0 | Term Pregnant Rat Myometrium | [3] |

| This compound (9-deamido-oxytocin) | Data not available |

Note: The lack of direct comparative EC50 values for this compound in the same functional assays as oxytocin is a significant gap in the available scientific literature.

Studies on deamino-[9-glycolicamide] oxytocin, an analog where the C-terminal amide is replaced by an ester linkage, showed uterotonic activity, suggesting that the terminal amide is not an absolute requirement for biological function, although its absence may impact potency[4].

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.

Protocol Workflow:

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in a suitable buffer (e.g., Tris-HCl with MgCl2) and centrifuge to isolate the membrane fraction.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled oxytocin antagonist (e.g., [3H]-oxytocin) and a range of concentrations of the unlabeled competitor ligand (this compound).

-

Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to elicit an increase in intracellular calcium, a key downstream event in the oxytocin receptor signaling pathway.

Protocol Workflow:

Detailed Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human oxytocin receptor in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.

-

Stimulation: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured to determine the intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

This compound, as an analogue of oxytocin, is presumed to act through the same Gq/11-PLC signaling pathway, leading to intracellular calcium mobilization and subsequent physiological responses. However, a significant lack of direct, quantitative comparative data on its binding affinity and functional potency versus oxytocin exists in the current scientific literature. This guide has provided the theoretical framework for its mechanism of action and detailed the standard experimental protocols necessary to generate such crucial comparative data. Further research directly comparing oxytocin and this compound is warranted to fully elucidate the role of the C-terminal amide in oxytocin receptor interaction and to inform the development of novel, more effective oxytocin receptor modulators.

References

- 1. In position 7 L- and D-Tic-substituted oxytocin and deamino oxytocin: NMR study and conformational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Oxytocin Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide neurohormone, is renowned for its pivotal roles in uterine contraction during parturition and lactation.[1][2] Its discovery and subsequent synthesis represent landmarks in the fields of biochemistry and pharmacology. This guide delves into the historical context of oxytocin's discovery and the advent of its synthetic analogs, with a specific focus on oxytocin free acid, also known as 9-Deamidooxytocin. We will explore the key scientific milestones, comparative pharmacological data, detailed experimental methodologies for its synthesis and characterization, and the intricate signaling pathways it modulates.

Historical Perspective: From Discovery to Synthetic Analogs

The journey to understanding oxytocin and its derivatives began in the early 20th century.

The Discovery of Oxytocin

In 1906, British pharmacologist Sir Henry Hallett Dale first observed the uterine-contracting properties of a substance found in posterior pituitary gland extracts.[1][2] This groundbreaking discovery laid the foundation for future research into this potent hormone. The term "oxytocin," derived from the Greek words "oxys" (swift) and "tokos" (birth), was later coined to describe its remarkable effect on labor.[1]

Elucidation of Structure and First Synthesis

The mid-20th century witnessed a surge in research aimed at isolating and characterizing the active principle of the posterior pituitary. This culminated in the pioneering work of American biochemist Vincent du Vigneaud. In the early 1950s, his team successfully determined the amino acid sequence of oxytocin and, in 1953, achieved its complete synthesis, a first for a polypeptide hormone. This monumental achievement, for which du Vigneaud was awarded the Nobel Prize in Chemistry in 1955, not only confirmed the structure of oxytocin but also opened the door to the synthesis of its analogs.

The Advent of Oxytocin Analogs and the Emergence of this compound

The ability to synthesize oxytocin spurred investigations into its structure-activity relationships. Scientists began systematically modifying the oxytocin molecule to understand the contributions of individual amino acids to its biological activity and to develop analogs with altered pharmacological profiles, such as enhanced potency, selectivity, or duration of action.

This compound, or 9-Deamidooxytocin, is one such analog. It differs from the native hormone by the substitution of the C-terminal glycinamide with a glycine residue, resulting in a free carboxylic acid at the C-terminus. This modification, among others, was instrumental in elucidating the critical role of the C-terminal amide group for potent receptor activation.

Comparative Pharmacology: Oxytocin vs. This compound

The primary structural difference between oxytocin and this compound—the C-terminal amide versus a free carboxylic acid—has significant implications for their pharmacological activity.

Receptor Binding and Potency

The C-terminal amide group of oxytocin is crucial for its high-affinity binding to the oxytocin receptor (OTR) and subsequent potent agonistic activity. The replacement of this amide with a carboxylic acid group, as in this compound, results in a marked decrease in potency at the oxytocin receptor and other related vasopressin receptors.

| Ligand | Structural Modification from Oxytocin | Receptor Potency |

| Oxytocin | - | High |

| This compound | Replacement of C-terminal glycinamide with glycine (free COOH) | Weaker at all receptors |

Table 1: Comparison of Potency between Oxytocin and this compound.

Experimental Protocols

The synthesis and characterization of oxytocin and its analogs are central to their study. The following sections detail representative experimental methodologies.

Synthesis of Oxytocin Analogs by Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing oxytocin and its analogs like this compound. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Materials and Reagents:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amides) or a suitable resin for generating a C-terminal carboxylic acid (e.g., Wang resin for this compound)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

-

Oxidizing agent for disulfide bond formation (e.g., iodine, air oxidation)

-

HPLC system for purification

-

Mass spectrometer for characterization

Methodology:

-

Resin Preparation: Swell the appropriate resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the desired sequence (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly for oxytocin). Each coupling step is followed by Fmoc deprotection.

-

Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Disulfide Bond Formation (Cyclization): Oxidize the two cysteine residues to form the intramolecular disulfide bridge. This can be achieved by air oxidation at a basic pH or by using an oxidizing agent like iodine.

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Radioligand Binding Assay for the Oxytocin Receptor

Radioligand binding assays are used to determine the binding affinity of ligands like oxytocin and this compound to the oxytocin receptor.

Materials and Reagents:

-

Cell membranes expressing the human oxytocin receptor

-

Radiolabeled ligand (e.g., [³H]-Oxytocin)

-

Unlabeled ligands (oxytocin, this compound, and other test compounds)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the oxytocin receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways of the Oxytocin Receptor

The biological effects of oxytocin and its analogs are mediated through the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR).

Primary Signaling Cascade

The canonical signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins. This initiates a cascade of intracellular events:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Activation of Protein Kinase C (PKC): DAG and the increased intracellular Ca²⁺ concentration activate PKC.

The elevated intracellular calcium is a key downstream effector, leading to cellular responses such as smooth muscle contraction.

Additional Signaling Pathways

Beyond the canonical Gq/PLC pathway, the oxytocin receptor can also activate other signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cell growth and differentiation.

-

RhoA/Rho Kinase (ROCK) Pathway: This pathway plays a role in the regulation of the cytoskeleton and cell contraction.

Visualizations

Oxytocin Receptor Signaling Pathway

Caption: Oxytocin receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The discovery and synthesis of oxytocin by pioneers like Sir Henry Hallett Dale and Vincent du Vigneaud have had a profound impact on medicine and our understanding of neurohormonal function. The subsequent development of analogs, such as this compound, has been crucial for delineating the structure-activity relationships of this important peptide. While this compound exhibits reduced potency compared to the native hormone, its study has reinforced the critical role of the C-terminal amide in receptor binding and activation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the ongoing exploration of the oxytocin system and the development of novel therapeutics targeting its receptor.

References

Commercial suppliers of Oxytocin free acid

An In-depth Technical Guide to Commercial Oxytocin Free Acid for Researchers and Drug Development Professionals

Introduction to this compound

Oxytocin is a nine-amino-acid peptide hormone and neurotransmitter synthesized in the hypothalamus and released by the posterior pituitary gland.[1][2] It plays a crucial role in various physiological processes, most notably uterine contractions during labor and milk ejection during lactation.[2][3] Beyond these classical functions, oxytocin is integral to cardiovascular regulation and a wide range of social behaviors, including bonding, trust, and generosity.[1]

The biological actions of oxytocin are mediated by the oxytocin receptor (OXTR), a G-protein-coupled receptor (GPCR). This compound, also known as 9-Deamidooxytocin, is an analog of oxytocin where the C-terminal glycinamide residue is replaced by a glycine residue. This form is frequently used in research settings to investigate the physiological and behavioral effects of oxytocin and to explore its therapeutic potential. All commercial products listed are intended for research use only (RUO) and not for diagnostic or therapeutic procedures.

Commercial Suppliers and Product Specifications

For researchers and drug development professionals, sourcing high-quality this compound is critical. Several reputable biochemical suppliers offer this peptide for research purposes. The following table summarizes the key technical specifications from various commercial vendors to facilitate comparison.

| Supplier | Product Name | Purity | Molecular Weight (Da) | Molecular Formula | Solubility | CAS Number |

| Abcam | Oxytocin (free acid) | >95% | 1008.2 | C₄₃H₆₅N₁₁O₁₃S₂ | Soluble in water to 1mg/ml | 4248-64-0 |

| MedchemExpress | This compound | Not specified | Not specified | Not specified | Not specified | 4248-64-0 |

| Biosynth | Oxytocin (free acid) | Not specified | 1008.17 | C₄₃H₆₅N₁₁O₁₃S₂ | Not specified | 4248-64-0 |

| TargetMol | This compound | Not specified | 1008.18 | C₄₃H₆₅N₁₁O₁₃S₂ | Not specified | 4248-64-0 |

| ChemicalBook | Oxytocin (free acid) | Not specified | 1008.18 | C₄₃H₆₅N₁₁O₁₃S₂ | Not specified | 4248-64-0 |

| Parchem | This compound | Not specified | Not specified | Not specified | Not specified | 24346-32-5 |

Storage Conditions:

-

Abcam: Recommends short-term storage at -20°C and long-term storage at -20°C under desiccating conditions for up to 12 months.

-

TargetMol: Recommends storing the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.

Oxytocin Signaling Pathways

Oxytocin exerts its effects by binding to the Oxytocin Receptor (OXTR), which can couple to different G-proteins, primarily Gαq/11 and Gαi. This initiates a cascade of intracellular signaling events that vary depending on the cell type.

The principal signaling pathway involves the Gq/PLC/IP3 cascade. Upon activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is fundamental to processes like uterine smooth muscle contraction.

Additionally, OXTR activation can stimulate other pathways, including the Mitogen-Activated Protein Kinase (MAPK) and RhoA/Rho kinase pathways, which contribute to prostaglandin production and cellular proliferation.

Caption: Simplified Oxytocin Receptor (OXTR) signaling cascade.

Key Experimental Protocols and Methodologies

This compound is utilized in a variety of experimental models, from in vitro bioassays to in vivo behavioral studies in animals and humans. The route of administration and dosage are critical parameters that depend on the research question.

In Vitro Bioassay: Rat Uterine Horn Contraction

A classic method to determine the potency of an oxytocin preparation is the rat uterine horn bioassay. This assay leverages the dose-dependent contractile response of uterine smooth muscle to oxytocin.

-

Tissue Preparation: A segment of the uterine horn from a rat (often pre-treated with estrogen) is isolated and suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) at a constant temperature (e.g., 32°C) and aerated.

-

Recording: The tissue is connected to an isotonic transducer, and contractions are recorded using a kymograph or a digital data acquisition system.

-

Procedure: After a stabilization period, standard solutions of oxytocin at known concentrations are added to the bath to establish a dose-response curve. The response to the unknown sample is then measured and its concentration is determined by interpolation from the standard curve.

-

Parameters: A typical cycle involves a 30-second contact time followed by washing the tissue to allow it to return to baseline before the next dose.

In Vivo Administration in Animal Models

In animal studies, oxytocin is commonly administered via intraperitoneal (IP) or intranasal (IN) routes to investigate its effects on behavior, cognition, and physiology.

-

Intraperitoneal (IP) Injection: In a rat model of autism, oxytocin was administered via IP injection at a dose of 10 mg/kg for 8 consecutive days. Behavioral testing was initiated after several days of treatment, with the final dose given 15-20 minutes before the behavioral test.

-

Intranasal (IN) Administration: Intranasal delivery is a non-invasive method that is thought to facilitate direct access to the central nervous system. In a rat study, an adapted protocol used a dose of 12 IU/kg administered daily for 4 days.

Human Experimental Studies

To study the effects of oxytocin on human behavior and stress responses, a double-blind, placebo-controlled design is the gold standard.

-

Administration: Oxytocin is typically administered intranasally at a dose of 24 IU. This method has been shown to be safe and effective in modulating behavior and neuroendocrine responses.

-

Workflow: Participants are recruited and randomly assigned to receive either intranasal oxytocin or a placebo. Following a waiting period to allow for absorption, they undergo a standardized stress-inducing task (e.g., a social stress manipulation).

-

Outcome Measures: Throughout the procedure, researchers collect multiple outcome measures, including neuroendocrine markers (e.g., cortisol from saliva), cardiovascular readings (e.g., heart rate, blood pressure), and subjective self-reports of mood and anxiety.

Caption: Workflow for a human placebo-controlled oxytocin study.

References

Methodological & Application

Application Notes and Protocols for In Vivo Oxytocin Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxytocin is a nine-amino acid neuropeptide recognized for its critical roles in social bonding, parturition, and lactation.[1][2] In neuroscience and pharmacology, in vivo administration of oxytocin is a fundamental approach to investigate its physiological and behavioral effects, ranging from pro-social and anxiolytic actions to its influence on metabolic processes.[2][3][4] These application notes provide detailed protocols for the preparation and administration of oxytocin in common animal models, guidance on experimental design, and a summary of expected quantitative outcomes.

I. General Preparation of Oxytocin for In Vivo Use

Oxytocin is typically supplied as a lyophilized powder and should be reconstituted for administration.

Materials:

-

Oxytocin powder (e.g., Sigma-Aldrich, Bachem)

-

Sterile 0.9% saline solution (vehicle)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Reconstitution: Allow the lyophilized oxytocin powder to equilibrate to room temperature.

-

Prepare a stock solution by reconstituting the powder in sterile 0.9% saline. For example, dissolve 1 mg of oxytocin in 1 mL of saline to create a 1 mg/mL stock solution.

-

Solubilization: Gently vortex the solution to ensure the peptide is fully dissolved.

-

Dilution: Prepare working solutions by diluting the stock solution with sterile 0.9% saline to the final desired concentration for the specific administration route and dosage.

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use to prevent repeated freeze-thaw cycles. Diluted working solutions are typically prepared fresh for each experiment. Studies have shown oxytocin solutions in normal saline are stable for at least 21-30 days when refrigerated or frozen.

II. Experimental Protocols: Administration Routes

The choice of administration route is critical as it determines the bioavailability and primary site of action (central vs. peripheral).

Protocol 1: Intranasal (IN) Administration

Intranasal delivery is a non-invasive method used to target the central nervous system, bypassing the blood-brain barrier to some extent.

Objective: To assess the effects of centrally acting oxytocin on social behavior, anxiety, and cognition.

Procedure (for Mice):

-

Lightly restrain the mouse to immobilize its head. Anesthesia is generally not required for small volumes and can confound behavioral results.

-

Using a P10 or P20 micropipette, draw up the desired volume of oxytocin solution (typically 2-5 µL per nostril).

-

Slowly dispense a small droplet onto the external nares, allowing the animal to inhale the liquid.

-

Alternate between nostrils until the full volume has been administered. Rodents are obligate nose-breathers, which facilitates rapid absorption into the nasal mucosa.

-

Behavioral testing is often conducted 30-60 minutes post-administration, which corresponds to peak oxytocin concentrations in the brain.

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common method for systemic administration to study peripheral effects or when a less direct central effect is acceptable.

Objective: To investigate systemic effects of oxytocin on metabolism, inflammation, or behaviors mediated by peripheral pathways.

Procedure (for Rats/Mice):

-

Properly restrain the animal to expose the abdomen.

-

Using a sterile 25-27 gauge needle, lift the skin over the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 10-20 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure no blood or fluid is drawn, confirming correct placement.

-

Inject the oxytocin solution slowly. The typical injection volume is 5-10 mL/kg for rats and 10 mL/kg for mice.

-

Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 3: Intracerebroventricular (ICV) Injection

ICV injection delivers oxytocin directly into the cerebral ventricles, ensuring direct and potent central nervous system action. This is a surgical procedure requiring stereotaxic instrumentation.

Objective: To directly study the central mechanisms of oxytocin action, bypassing the blood-brain barrier entirely.

Procedure (for Rats):

-

Anesthetize the animal and secure it in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole over the target lateral ventricle (coordinates are determined from a stereotaxic atlas, e.g., Bregma: -0.9 mm AP, 1.4 mm ML).

-

Slowly lower a cannula connected to a Hamilton syringe to the correct depth (e.g., -3.5 mm DV).

-

Infuse the oxytocin solution (typically 1-5 µL) over several minutes to prevent a sudden increase in intracranial pressure. Doses can range from 1 ng to 10 µg per rat depending on the study's aim.

-

Leave the injection needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

-

Suture the incision and provide appropriate post-operative care.

III. Data Presentation: Quantitative Summary Tables

The following tables summarize typical dosages and pharmacokinetic parameters for oxytocin in rodents.

Table 1: Recommended Oxytocin Dosages for In Vivo Rodent Experiments

| Administration Route | Species | Dosage Range | Typical Use Case | Reference(s) |

| Intranasal (IN) | Mouse | 0.3 - 0.8 IU/kg (approx. 800 - 1600 µg/kg) | Behavioral studies (social interaction, anxiety) | |

| Rat | 5 - 20 µ g/rat | Stress response, gastrointestinal motility | ||

| Intraperitoneal (IP) | Mouse | 10 - 1000 µg/kg | Social behavior, motor activity | |

| Rat | 93 - 3000 µg/kg | Feeding and drinking behavior | ||

| Intracerebroventricular (ICV) | Rat | 0.1 - 10 µ g/rat | Maternal behavior, feeding, central receptor studies | |

| Intravenous (IV) Bolus | Rat | 200 - 10,000 ng/kg | Pharmacokinetic studies |

Table 2: Pharmacokinetic Properties of Oxytocin in Rodents (IV Administration)

| Parameter | Species | Value | Notes | Reference(s) |

| Elimination Half-life (t½) | Rat | 7.9 - 21.1 min | Dose-dependent; higher doses lead to longer half-life. | |

| Systemic Clearance (CL) | Rat | 0.027 - 0.062 L/min/kg | Dose-dependent; clearance is lower at higher doses. | |

| Volume of Distribution (Vc) | Rat | 0.22 - 0.79 L/kg | Dose-dependent; higher at lower doses. | |

| Metabolism | General | Rapidly cleared by liver and kidneys. | The enzyme oxytocinase is crucial, especially during pregnancy. |

IV. Visualization of Pathways and Workflows

Oxytocin Receptor Signaling Pathway

Oxytocin binds to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). Activation primarily involves the Gαq protein, which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction and neurotransmitter release.

Caption: Simplified Oxytocin Receptor (OXTR) signaling cascade via the Gq/PLC pathway.

General In Vivo Experimental Workflow

A typical in vivo experiment follows a structured workflow from animal preparation through data analysis to ensure reproducibility and validity of the results.

Caption: Standard workflow for an in vivo oxytocin behavioral pharmacology experiment.

References

Application Notes and Protocols: Oxytocin Free Acid for In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of oxytocin free acid in a variety of in vitro cell culture studies. This document outlines the essential protocols for handling, preparing, and applying this compound to cell cultures, as well as methodologies for key experimental assays to investigate its biological effects.

Introduction to this compound

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contraction, lactation, social bonding, and cellular proliferation.[1][2] this compound is the active form of the peptide, distinct from its salt forms (e.g., oxytocin acetate), and is suitable for precise in vitro studies where the exact molar concentration of the active peptide is critical.[3] It exerts its effects primarily through the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[4][5]

Product Information and Handling

Proper handling and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C43H65N11O13S2 | |

| Molecular Weight | 1008.18 g/mol | |

| CAS Number | 4248-64-0 | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in water (up to 1 mg/mL) | |

| Storage | Store at -20°C, desiccated. |

2.1. Reconstitution of this compound

For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Protocol 2.1.1: Preparation of a 1 mM Stock Solution

-

Calculate the required mass: Based on the molecular weight (1008.18 g/mol ), weigh out the appropriate amount of this compound powder. For example, for 1 mL of a 1 mM stock solution, weigh 1.008 mg.

-

Reconstitution: Add the appropriate volume of sterile, nuclease-free water to the vial of this compound.

-

Dissolution: Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.

-

Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C.

Experimental Protocols

The following protocols provide detailed methodologies for common in vitro assays to study the effects of this compound. The optimal concentration of oxytocin and incubation times will vary depending on the cell type and the specific biological question being investigated.

3.1. Cell Culture and Treatment

This protocol provides a general workflow for treating cultured cells with this compound.

3.2. Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol 3.2.1: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 1 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium without oxytocin).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control.

Table 2: Exemplary Data on Oxytocin's Effect on Cell Proliferation/Viability

| Cell Line | Oxytocin Concentration | Incubation Time | Effect | Reference(s) |

| Human Neuroblastoma (SH-SY5Y) | 0.01 - 1 µM | 12 - 96 hours | Increased cell number and viability | |

| Human Glioblastoma (U87MG) | 1 µM | 12 - 96 hours | Increased cell number | |

| Human Endometrial Carcinoma (HEC) | 0.01 - 10 µM | 24 - 72 hours | Increased invasiveness, no effect on proliferation | |

| Human Ovarian Cancer (SKOV3, A2780) | 10⁻⁷ - 10⁻⁶ M | 48 hours | Inhibited proliferation, migration, and invasion | |

| Human Dermal Microvascular Endothelial Cells | 10 nM | 24 hours | Increased proliferation |

3.3. Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key second messenger in oxytocin receptor signaling.

Protocol 3.3.1: Calcium Imaging

-

Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

-

Baseline Measurement: Acquire a baseline fluorescence signal before adding oxytocin.

-

Oxytocin Stimulation: Add this compound at the desired concentration (e.g., 100 nM to 1 µM) and continuously record the fluorescence signal.

-

Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics of the calcium response.

3.4. Western Blotting for MAP Kinase (ERK1/2) Activation

This protocol is used to detect the phosphorylation and subsequent activation of downstream signaling proteins like ERK1/2.

Protocol 3.4.1: Western Blotting

-

Cell Treatment: Treat cells with this compound for a short duration (e.g., 5-30 minutes) to observe rapid signaling events.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

Oxytocin Receptor Signaling Pathways

Oxytocin binding to its receptor initiates a cascade of intracellular events that vary depending on the cell type. The primary signaling pathway involves the activation of Gq/11 proteins.

Upon binding of oxytocin to the OXTR, the Gαq/11 subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), triggers various downstream cellular responses, including smooth muscle contraction, cell proliferation, and differentiation, often through the activation of the mitogen-activated protein kinase (MAPK) cascade.

Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or weak cellular response | - Degraded this compound- Low receptor expression on cells- Incorrect concentration range | - Prepare fresh oxytocin solutions for each experiment.- Confirm OXTR expression using qPCR or Western blotting.- Perform a wider dose-response curve. |

| High background signal in assays | - Contamination of reagents or cultures- Non-specific binding | - Use sterile techniques and fresh reagents.- Include appropriate negative controls (e.g., vehicle only, non-treated cells). |

| Inconsistent results between experiments | - Variation in cell passage number or confluency- Inconsistent incubation times- Freeze-thaw cycles of oxytocin stock | - Use cells within a defined passage number range and consistent confluency.- Ensure precise timing of treatments and assays.- Use single-use aliquots of oxytocin stock solution. |

Safety Precautions

This compound should be handled in a laboratory setting by trained personnel. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for detailed information.

References

- 1. An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism | Auctores [auctoresonline.org]

- 2. mdpi.com [mdpi.com]

- 3. Oxytocin alters cell fate selection of rat neural progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Oxytocin Free Acid Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of oxytocin free acid in animal models, focusing on key experimental protocols, quantitative data, and the underlying signaling pathways. This document is intended to serve as a practical guide for researchers designing and conducting studies involving oxytocin administration.

Introduction

Oxytocin, a nine-amino-acid neuropeptide, plays a crucial role in a variety of physiological and behavioral processes, including parturition, lactation, social bonding, and anxiety modulation.[1][2][3] The administration of exogenous oxytocin in animal models is a critical tool for elucidating its mechanisms of action and exploring its therapeutic potential for various neuropsychiatric and other disorders. The choice of administration route is paramount as it significantly influences the pharmacokinetic and pharmacodynamic profile of the peptide.[2][4] This document details protocols for three common administration routes: intracerebroventricular (ICV), intraperitoneal (IP), and intravenous (IV).

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The activation of OXTR initiates a cascade of intracellular signaling events that are cell-type dependent. The primary signaling pathway involves the coupling of OXTR to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular Ca2+ and activation of PKC leads to a variety of downstream cellular responses, including smooth muscle contraction, neurotransmitter release, and regulation of gene expression.

Caption: Oxytocin signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies administering this compound to animal models.

Table 1: Pharmacokinetic Parameters of Oxytocin in Rats (Intravenous Bolus)

| Dose (ng/kg) | Systemic Clearance (CLT) (L/min*kg) | Central Compartment Volume of Distribution (VC) (L/kg) | Elimination Half-Life (t1/2λz) (min) |

| 200 - 500 | 0.0624 | 0.7906 | 7.94 |

| > 500 | 0.0266 | 0.2213 | 21.09 |

| Data adapted from a study in anesthetized male rats, indicating non-linear pharmacokinetics. |

Table 2: Common Dosages of Oxytocin for Different Administration Routes in Rodents

| Administration Route | Species | Dose Range | Vehicle | Key Application/Effect Observed |

| Intracerebroventricular (ICV) | Rat | 10 - 100 ng/h (chronic infusion) | Isotonic Saline | Dose-dependent decrease in stress-induced corticosterone release and anxiety-like behavior. |

| Intracerebroventricular (ICV) | Rat | 0.1 µg/5 µl (acute) | aCSF | Restoration of social preference after social defeat. |

| Intracerebroventricular (ICV) | Mouse | 0.5 µg/2 µL (acute) | Saline | Enhanced social investigation behavior and general activity. |

| Intraperitoneal (IP) | Rat | 0.05 - 1.0 mg/kg | Saline | Dose-dependent effects on locomotion and grooming behavior. |

| Intraperitoneal (IP) | Rat | 0.3 - 3.0 mg/kg | Saline | Reduced risky decision-making in female rats. |

| Intraperitoneal (IP) | Mouse | 12 µg (chronic) | Saline | Altered prosocial and anxiety-like behavior. |

| Intravenous (IV) | Rat | 200 - 10000 ng/kg (bolus) | Not specified | Characterization of pharmacokinetic parameters. |

| Intravenous (IV) | Dog | Not specified | Saline | No significant analgesic effect observed. |

Experimental Protocols

The following are detailed protocols for the administration of this compound in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Intracerebroventricular (ICV) Administration

ICV injection delivers oxytocin directly into the cerebrospinal fluid, bypassing the blood-brain barrier and allowing for the study of its central effects.

Materials:

-

This compound

-

Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Guide cannula and injector

-

Surgical tools (scalpel, drill, etc.)

-

Suturing material

-

Analgesics for post-operative care

Protocol:

-

Preparation of Oxytocin Solution: Dissolve this compound in sterile aCSF or saline to the desired concentration. Filter-sterilize the solution.

-

Animal Preparation and Anesthesia: Anesthetize the animal using an appropriate anesthetic agent and mount it in a stereotaxic frame.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target ventricle. For rats, typical coordinates for the lateral ventricle relative to bregma are: Anteroposterior (AP): -0.8 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be optimized for the specific animal strain and age.

-

Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement.

-

-

Injection:

-

After a recovery period from surgery, gently restrain the animal.

-

Insert the injector into the guide cannula.

-

Infuse the oxytocin solution at a slow, controlled rate (e.g., 0.5 µl/min) using a microinjection pump.

-

Leave the injector in place for a minute post-injection to allow for diffusion and prevent backflow.

-

-

Post-Procedure Care: Monitor the animal for recovery from anesthesia and provide post-operative analgesia as required.

Caption: Intracerebroventricular injection workflow.

Intraperitoneal (IP) Administration

IP injection is a common and relatively simple method for systemic administration of substances.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Syringes (1 ml) and needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol for disinfection

Protocol:

-

Preparation of Oxytocin Solution: Dissolve this compound in sterile saline to the desired concentration.

-

Animal Restraint:

-

Mouse: Gently restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

-

Rat: A two-person technique is often preferred for rats, with one person restraining the animal and the other performing the injection. The rat should be held securely with its head tilted downwards to move the abdominal organs away from the injection site.

-

-

Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.

-

Injection Procedure:

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Procedure Care: Monitor the animal for any signs of distress or adverse reactions.

Caption: Intraperitoneal injection workflow.

Intravenous (IV) Administration

IV injection provides rapid and complete bioavailability of oxytocin, making it suitable for studies requiring precise and immediate systemic concentrations.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Syringes (1 ml) and needles (e.g., 27-30 gauge)

-

Restraint device (for tail vein injection)

-

Heat lamp (to dilate the tail vein)

Protocol:

-

Preparation of Oxytocin Solution: Dissolve this compound in sterile saline to the desired concentration.

-

Animal Preparation:

-

Place the animal in a restraint device that allows access to the tail.

-

Warm the tail using a heat lamp to cause vasodilation, making the lateral tail veins more visible and accessible.

-

-

Injection Procedure:

-

Disinfect the tail with 70% ethanol.

-

Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

-

A successful insertion is often indicated by a flash of blood in the needle hub.

-

Inject the oxytocin solution slowly. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Post-Procedure Care: Return the animal to its cage and monitor for any adverse effects.

Caption: Intravenous injection workflow.

Conclusion

The administration of this compound in animal models is a powerful technique for investigating its diverse biological functions. The choice of administration route, dosage, and experimental design is critical for obtaining reliable and interpretable results. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers in this field. It is essential to adapt these general guidelines to the specific requirements of the research question and to adhere to all institutional and national regulations for animal welfare.

References

Application Note: HPLC Analysis of Oxytocin Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including childbirth, lactation, and social bonding.[1][2] Oxytocin free acid, also known as 9-Deamidooxytocin, is a critical analog and potential impurity in the synthesis of oxytocin where the C-terminal glycinamide is replaced by a glycine residue.[3] Accurate and robust analytical methods are essential for the quantification of oxytocin and the identification and control of its related impurities to ensure the quality and safety of pharmaceutical preparations.[4] High-Performance Liquid Chromatography (HPLC) is the most widely recommended method for the analysis of oxytocin and its related substances.[5] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes reversed-phase chromatography to separate this compound from oxytocin and other potential impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is employed to ensure optimal resolution of all compounds. Detection is performed using a UV detector at a wavelength where the peptide bond absorbs, typically around 220 nm.

Experimental Protocols

Materials and Reagents

-

Standards: this compound reference standard, Oxytocin reference standard.

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

-

Mobile Phase Modifiers: Trifluoroacetic acid (TFA), Phosphoric acid, Sodium dihydrogen phosphate.

-

Sample Preparation: Prepare stock solutions of reference standards in HPLC grade water. Subsequent dilutions should be made using the initial mobile phase composition.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC setup and conditions for the analysis of this compound. These conditions are a synthesis of commonly used methods for oxytocin and related peptides and may require optimization for specific instrumentation and samples.

| Parameter | Condition 1 (High Resolution) | Condition 2 (Rapid Analysis) |

| HPLC System | UPLC/UHPLC system | Standard HPLC system |

| Column | Waters Acquity CSH C18 (50 mm x 2.1 mm, 1.7 µm) | Phenyl hexyl column (250mm x 4.6mm, 5µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | 0.03 M Phosphate buffer, pH 3.5 |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | Acetonitrile |

| Gradient | 5-50% B over 10 minutes | Isocratic (21% B) |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Column Temp. | 35°C | Ambient |

| Detection | UV at 220 nm | UV at 197 nm |

| Injection Vol. | 10 µL | 20 µL |

| Run Time | ~15 minutes | ~10 minutes |

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh and dissolve the this compound reference standard in HPLC grade water to prepare a stock solution of 1 mg/mL.

-

From the stock solution, prepare a series of working standards by serial dilution with the mobile phase A to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation:

-

For drug substances, dissolve the sample in mobile phase A to a final concentration within the calibration range.

-

For drug products, the sample preparation will depend on the formulation. A solid-phase extraction (SPE) may be necessary to remove excipients. A common SPE protocol involves using a C18 cartridge, conditioning with acetonitrile and water with 0.1% TFA, loading the sample, washing with 0.1% TFA in water, and eluting with an acetonitrile/water/TFA mixture.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability

-

Identification: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard.

-

Quantification: The concentration of this compound in the sample can be determined using a calibration curve generated from the peak areas of the standard solutions.

-

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

-

Tailing factor: Should be ≤ 2.0 for the analyte peak.

-

Theoretical plates: Should be ≥ 2000 for the analyte peak.

-

Relative standard deviation (RSD): For replicate injections of the standard, the RSD for peak area and retention time should be ≤ 2.0%.

-

Data Presentation

The quantitative results of the analysis should be summarized in a clear and concise table.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |

| Standard 1 | ||||

| Standard 2 | ||||

| Standard 3 | ||||

| Sample 1 | ||||

| Sample 2 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

This application note provides a comprehensive framework for the HPLC analysis of this compound. The provided methods and protocols should be validated for their intended use to ensure accurate and reliable results.

References

- 1. HPLC-UV Method for Analysis of Oxytocin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 2. HPLC-MS Method for Analysis of Oxytocin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Oxytocin Free Acid by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter involved in a wide range of physiological and behavioral processes, including social recognition, pair bonding, anxiety, and maternal behaviors.[1] Accurate and sensitive quantification of oxytocin in biological matrices is crucial for both fundamental research and clinical monitoring.[2] However, its low endogenous concentrations (in the low pg/mL or pM range) in matrices like plasma and serum present a significant analytical challenge.[2][3][4] While immunoassays have been traditionally used, they can suffer from a lack of specificity and sensitivity. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a more specific and reliable alternative for the quantification of oxytocin. This application note provides detailed protocols and quantitative data for the analysis of oxytocin free acid using LC-MS/MS.

Challenges in Oxytocin Quantification

The primary challenges in quantifying endogenous oxytocin by mass spectrometry include:

-

Low Endogenous Concentrations: Circulating levels of oxytocin are typically in the 1-10 pM range, requiring highly sensitive analytical methods.

-

Matrix Effects: Biological samples like plasma and serum contain numerous interfering substances that can suppress or enhance the ionization of oxytocin, leading to inaccurate quantification.

-

Sample Preparation: Efficient extraction and cleanup are critical to remove interfering components and concentrate the analyte to a detectable level.

Experimental Workflow

A typical workflow for the quantification of oxytocin by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for this compound.

Table 1: Performance in Human Plasma/Serum

| Method Highlights | LLOQ | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |

| Protein Precipitation & SPE | 10 pg/mL | 10 - 20,000 pg/mL | < 15% | 90-110% | |

| Optimized SPE | 1 ng/L | 1 - 75 ng/L | < 10% | 94 - 108% | |

| Derivatization & Optimized Sample Prep | 2 nM (in serum) | 2 nM - 1 mM | 6.4 - 7.6% | -7.0 - 15.7% | |

| Protein Removal & Centrifugal Concentration | 0.1 ng/mL | 0.1 - 500 ng/mL | Not Reported | Not Reported |

Table 2: Performance in Other Matrices

| Matrix | Method Highlights | LLOQ | Linearity Range | Recovery (%) | Reference |

| Cow Milk | SPE | 2.0 IU/L | 1.0 - 10.0 IU/L | 90 - 98% | |

| Food Matrices (Milk, Fruits, Vegetables) | Acidified Methanol Extraction | 0.01 mg/kg | Not Reported | Not Reported |

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Serum using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is a composite based on methods described in the literature.

Materials:

-

Human plasma or serum collected in K2-EDTA tubes.

-

Acetonitrile (ACN), HPLC grade.

-

4% Phosphoric Acid (H₃PO₄) in water.

-

Formic Acid (FA), LC-MS grade.

-

Internal Standard (IS): ¹³C¹⁵N-isotopically labeled Oxytocin.

-

Oasis HLB 96-well SPE plate or individual cartridges.

-

Centrifuge.

-

96-well collection plate or microcentrifuge tubes.

Procedure:

-

Sample Spiking: To 200 µL of human plasma in a microcentrifuge tube, add the internal standard to a final concentration of 100 pg/mL. For calibration standards and quality controls, spike with appropriate concentrations of oxytocin standard.

-

Protein Precipitation: Add 200 µL of acetonitrile to each sample. Vortex briefly (5-10 seconds) to mix.

-

Centrifugation: Centrifuge the samples at 4,000 RPM for 15 minutes at room temperature.

-

Supernatant Transfer and Dilution: Carefully transfer 200 µL of the supernatant to a new tube or well. Dilute the supernatant with 1.8 mL of 4% H₃PO₄ in water.

-

SPE Conditioning: Condition the Oasis HLB SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the diluted supernatant onto the conditioned SPE plate/cartridge.

-

Washing: Wash the SPE plate/cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the oxytocin and internal standard with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water:acetonitrile (50:50, v/v).

-

Analysis: Inject an appropriate volume (e.g., 3 µL) onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

These parameters are representative and may require optimization for different instrument setups.

Liquid Chromatography (LC) Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 mm I.D.).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: Dependent on column dimensions (e.g., 200-400 µL/min).

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute oxytocin, followed by a wash and re-equilibration step.

-

Injection Volume: 3-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): 1007.5 [M+H]⁺.

-

Product Ions (m/z): 723.5 (quantifier), 990.1 (qualifier), 706.0 (qualifier). The exact product ions may vary slightly between instruments.

-

Collision Energy: Optimize for the specific instrument, typically in the range of 20-35 eV.

-

Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor. The activation of OTR initiates several intracellular signaling cascades.

References

Application Notes and Protocols for Oxytocin Free Acid Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide neurohormone, plays a crucial role in a myriad of physiological processes, including parturition, lactation, and complex social behaviors. Its actions are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family. The OTR is a key therapeutic target for conditions such as preterm labor, postpartum hemorrhage, and potentially for neuropsychiatric disorders. Oxytocin free acid, also known as 9-Deamido-oxytocin, is an analog of oxytocin where the C-terminal glycinamide is replaced by a glycine residue. Understanding the binding characteristics of such analogs is fundamental for the development of novel therapeutics targeting the oxytocin system.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human oxytocin receptor.

Principle of the Assay

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[1] This protocol describes a competitive binding experiment where the unlabeled compound of interest, this compound, competes with a radiolabeled ligand (e.g., [³H]-Oxytocin) for binding to the oxytocin receptor. By measuring the displacement of the radioligand at various concentrations of the unlabeled competitor, the inhibitory constant (Kᵢ) of the test compound can be determined. The Kᵢ value is a measure of the compound's binding affinity for the receptor.

Data Presentation

The following table summarizes the binding affinities (Kᵢ) of oxytocin and related compounds for the human oxytocin receptor. This data serves as a reference for contextualizing the results obtained for this compound.

| Compound | Receptor | Assay Type | Kᵢ (nM) | Species |

| Oxytocin | Oxytocin Receptor | Radioligand Binding | 4.28 | Hamster |

| Arginine Vasopressin (AVP) | Oxytocin Receptor | Radioligand Binding | 36.1 | Hamster |

| Atosiban (Antagonist) | Oxytocin Receptor | Radioligand Binding | 76.4 | Human |

| L-368,899 (Antagonist) | Oxytocin Receptor | Radioligand Binding | 12.38 | Coyote |

| This compound | Oxytocin Receptor | Radioligand Binding | To be determined | Human |

Note: The Kᵢ value for this compound is to be determined by the following experimental protocol. The values for other compounds are provided for comparison and are sourced from published literature.

Experimental Protocols

Materials and Reagents

-

Receptor Source: Commercially available membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Oxytocin (specific activity ~30-60 Ci/mmol).

-

Unlabeled Ligand: this compound (9-Deamido-oxytocin).

-

Reference Compound: Unlabeled oxytocin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Microplates: For conducting the assay.

-

Glass Fiber Filters: Whatman GF/B or equivalent, pre-treated with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

-

Cell Harvester and Scintillation Counter.

Experimental Workflow

Detailed Methodology

-

Receptor Membrane Preparation:

-

Thaw the frozen receptor membrane preparation on ice.

-

Homogenize the membranes gently by pipetting up and down.

-

Dilute the membranes to the desired final protein concentration in ice-cold Assay Buffer. The optimal concentration should be determined in preliminary experiments to ensure that the total radioligand binding does not exceed 10% of the total added radioligand, to avoid ligand depletion.

-

-

Ligand Preparation:

-

Prepare a stock solution of the radioligand, [³H]-Oxytocin, in Assay Buffer. The final concentration in the assay should be close to its Kₑ value for the oxytocin receptor (typically 1-5 nM).

-

Prepare a stock solution of unlabeled this compound in a suitable solvent (e.g., DMSO or Assay Buffer) and then create a series of dilutions in Assay Buffer to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Prepare a stock solution of unlabeled oxytocin to be used for determining non-specific binding (final concentration of 1 µM).

-

-

Assay Setup (in a 96-well plate, performed in triplicate):

-

Total Binding (TB): Add 50 µL of Assay Buffer, 50 µL of [³H]-Oxytocin, and 100 µL of the diluted receptor membranes.

-

Non-Specific Binding (NSB): Add 50 µL of 1 µM unlabeled oxytocin, 50 µL of [³H]-Oxytocin, and 100 µL of the diluted receptor membranes.

-

Competition Binding: Add 50 µL of each dilution of this compound, 50 µL of [³H]-Oxytocin, and 100 µL of the diluted receptor membranes.

-

The final assay volume in each well is 200 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium. This is typically 60-90 minutes but should be determined empirically in kinetic experiments.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate completely.

-

Add liquid scintillation cocktail to each well.

-

Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the TB wells and the competition wells.

-

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

-

-

Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor (this compound) concentration.

-

Fit the data using a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Oxytocin Receptor Signaling Pathways

The oxytocin receptor primarily couples to the Gαq/11 family of G-proteins.[2] Activation of the OTR initiates a cascade of intracellular events, leading to various physiological responses.

Canonical Gαq/11 Signaling Pathway

Upon binding of oxytocin to its receptor, the associated Gαq/11 protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a variety of cellular responses, most notably smooth muscle contraction in tissues like the uterus and mammary glands.

Associated Downstream Signaling Pathways

In addition to the canonical Gαq/11 pathway, OTR activation can also modulate other signaling cascades, leading to a wider range of cellular effects.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: OTR activation can lead to the stimulation of the MAPK cascade, including ERK1/2. This pathway is often associated with the regulation of gene expression, cell proliferation, and differentiation.

-

RhoA/Rho Kinase (ROCK) Pathway: The OTR can also couple to the RhoA/ROCK pathway, which plays a significant role in Ca²⁺ sensitization of the contractile machinery in smooth muscle cells, thereby contributing to uterine contractions.

Conclusion

The provided protocol offers a robust framework for determining the binding affinity of this compound at the human oxytocin receptor. Accurate characterization of the binding properties of oxytocin analogs is a critical step in the drug discovery process, enabling the identification and optimization of novel therapeutic agents with desired potency and selectivity. The accompanying diagrams of the oxytocin receptor's signaling pathways provide a deeper understanding of the molecular mechanisms underlying its physiological effects.

References

Application Notes: Quantification of Oxytocin Free Acid using Radioimmunoassay (RIA)

Introduction